molecular formula C24H26N4O3S2 B2896395 4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-81-9

4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2896395
CAS No.: 396722-81-9
M. Wt: 482.62
InChI Key: GZMPTYJSSJCYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a thieno[3,4-c]pyrazole scaffold and a piperidin-1-ylsulfonyl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though specific therapeutic targets remain under investigation. Its synthesis involves multi-step organic reactions, including sulfonylation and amide coupling, with purity standards monitored using high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-17-7-3-4-8-22(17)28-23(20-15-32-16-21(20)26-28)25-24(29)18-9-11-19(12-10-18)33(30,31)27-13-5-2-6-14-27/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMPTYJSSJCYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors to form the thienopyrazole ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.

    Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thienopyrazole-piperidine-sulfonyl intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole core and the piperidine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzamide moiety and the sulfonyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzamide and piperidine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles such as amines and alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its interactions with specific molecular targets may lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a sulfonamide-piperidine group with a thienopyrazole-benzamide backbone. Below is a comparative analysis with related molecules:

Structural Analogues from Pharmaceutical Impurity Profiles

Evidence from regulatory guidelines highlights impurities such as MM0421.02 (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) and MM0421.03 (chlorophenyl-substituted variant) . Key differences include:

  • Core Heterocycle: The target compound uses a thienopyrazole scaffold, whereas MM0421.02/03 feature triazolopyridine cores.
  • Substituent Chemistry : The sulfonyl-piperidine group in the target compound contrasts with the piperazine-propyl chains in MM0421.02/03.
  • Bioactivity Implications : Sulfonamide groups (as in the target) often enhance solubility and target engagement compared to alkyl-linked piperazines, which may prioritize membrane permeability.
Property Target Compound MM0421.02 MM0421.03
Core Structure Thieno[3,4-c]pyrazole Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine
Key Substituent Piperidin-1-ylsulfonyl 4-Phenylpiperazin-1-ylpropyl 4-(4-Chlorophenyl)piperazin-1-ylpropyl
Molecular Weight (Da)* ~485.6 ~407.5 ~476.4
Polarity Moderate (sulfonamide) Low (alkyl-piperazine) Low (chlorophenyl-piperazine)

*Hypothetical calculations based on structural formulae.

Functional Analogues in Kinase Inhibition

  • Imatinib Analogs : Benzamide-containing kinase inhibitors (e.g., imatinib derivatives) share similar pharmacophores but lack sulfonamide groups, resulting in reduced solubility .
  • Sunitinib Derivatives: Thiophene-based scaffolds (e.g., sunitinib) exhibit potent kinase inhibition, suggesting the target’s thienopyrazole moiety may confer analogous binding affinity.

Q & A

Q. What synthetic strategies are optimal for preparing 4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

  • Methodological Answer : The synthesis involves multi-step routes:

Core Formation : Construct the thieno[3,4-c]pyrazole core via cyclocondensation of thiophene derivatives with hydrazine .

Substituent Introduction : Introduce the o-tolyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling. The piperidin-1-ylsulfonyl group is typically added using sulfonylation reagents (e.g., sulfonyl chlorides) under basic conditions (e.g., pyridine or triethylamine) .

Benzamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the benzamide moiety to the pyrazole nitrogen .

  • Key Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, and reaction temperatures are kept between 60–80°C to balance yield and side-product formation .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Analytical workflows include:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons for o-tolyl, sulfonyl group integration) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 483.15) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictory bioactivity data in kinase inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:
  • Dose-Response Curves : Test across a broad concentration range (e.g., 0.1–100 µM) to identify IC₅₀ shifts due to solvent interference (e.g., DMSO ≤0.1%) .
  • Counter-Screening : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target specificity .
  • Cellular Context : Compare activity in cell-free (kinase-only) vs. cell-based assays to account for metabolic instability or transporter effects .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodological Answer : Focus on modular modifications:
  • Piperidine Substitution : Replace piperidin-1-ylsulfonyl with pyrrolidin-1-ylsulfonyl or morpholine analogs to assess sulfonamide flexibility .
  • Thieno-Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the pyrazole 5-position to enhance metabolic stability .
  • Benzamide Variations : Test halogenated (Cl, F) or methyl-substituted benzamides for improved lipophilicity (logP) .
  • Table : Representative SAR Data
ModificationBioactivity (IC₅₀, nM)logP
Piperidin-1-ylsulfonyl120 ± 153.2
Pyrrolidin-1-ylsulfonyl95 ± 102.8
5-CF₃ Thieno-Pyrazole80 ± 123.5
Data from in vitro kinase inhibition assays

Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetic properties?

  • Methodological Answer :
  • In Vitro :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance .
  • Caco-2 Permeability : Assess intestinal absorption potential (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .
  • In Vivo :
  • Rodent PK Studies : Administer IV (1 mg/kg) and oral (10 mg/kg) doses to calculate bioavailability (F%) and half-life (t½) .
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., brain, liver) .

Data Interpretation & Troubleshooting

Q. How to address discrepancies between computational docking predictions and experimental binding data?

  • Methodological Answer : Common issues and solutions:
  • Conformational Flexibility : Perform molecular dynamics (MD) simulations (50–100 ns) to account for protein flexibility .
  • Solvent Effects : Include explicit water molecules in docking models to improve binding pose accuracy .
  • Validation : Cross-check with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .

Q. What strategies minimize off-target effects in cellular assays?

  • Methodological Answer :
  • Proteome-Wide Profiling : Use chemical proteomics (e.g., affinity pull-down with SILAC labeling) to identify non-target interactions .
  • CRISPR Knockout : Generate target gene-KO cell lines to isolate compound-specific effects .

Key Considerations for Experimental Design

  • Table : Critical Reaction Parameters for Synthesis Optimization

    StepParameterOptimal Range
    SulfonylationTemperature0–5°C (prevents sulfonic acid byproducts)
    Benzamide CouplingCatalystHOBt/EDC (yield >85%)
    PurificationColumn ChromatographyHexane:EtOAc (3:1 → 1:1 gradient)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.